molecular formula C22H24N6O3 B12375259 Pimicotinib

Pimicotinib

Cat. No.: B12375259
M. Wt: 420.5 g/mol
InChI Key: NXFPMDWYDKHFMM-UHFFFAOYSA-N
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Description

Pimicotinib, also known as ABSK021, is an orally administered, highly potent, and selective small molecule inhibitor of colony-stimulating factor 1 receptor (CSF-1R). It was independently discovered by Abbisko Therapeutics. This compound has shown significant potential in modulating macrophage functions and treating various macrophage-dependent human diseases .

Preparation Methods

The synthetic route for Pimicotinib involves several key steps. The IUPAC name for this compound is 3,3-Dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide . The preparation methods typically involve the following steps:

    Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.

    Attachment of the pyrazolyl and pyridinyl groups: These groups are introduced through a series of substitution reactions.

    Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps to ensure high purity.

Industrial production methods for this compound are designed to be scalable and efficient, ensuring consistent quality and yield.

Chemical Reactions Analysis

Pimicotinib undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pimicotinib has a wide range of scientific research applications, including:

Mechanism of Action

Pimicotinib exerts its effects by selectively inhibiting the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. By blocking this pathway, this compound can modulate macrophage functions and potentially treat various macrophage-dependent diseases .

Comparison with Similar Compounds

Pimicotinib is unique in its high selectivity and potency as a CSF-1R inhibitor. Similar compounds include:

    Pexidartinib: Another CSF-1R inhibitor used for the treatment of tenosynovial giant cell tumor.

    Emactuzumab: A monoclonal antibody targeting CSF-1R.

    Lacnotuzumab: Another monoclonal antibody targeting CSF-1R.

Compared to these compounds, this compound has shown a favorable safety profile and significant antitumor activity in clinical trials .

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

3,3-dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide

InChI

InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30)

InChI Key

NXFPMDWYDKHFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C

Origin of Product

United States

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